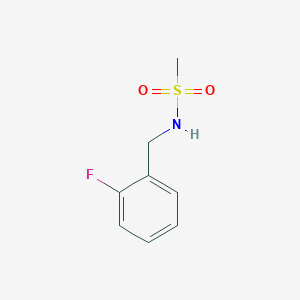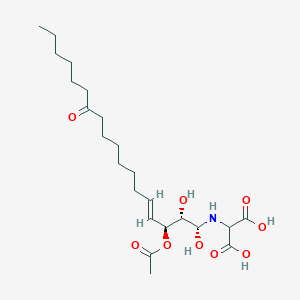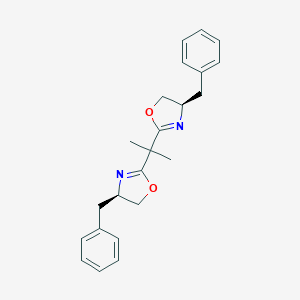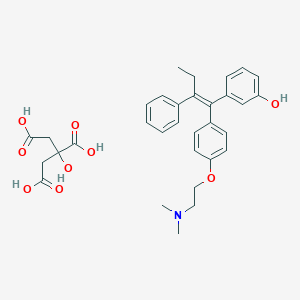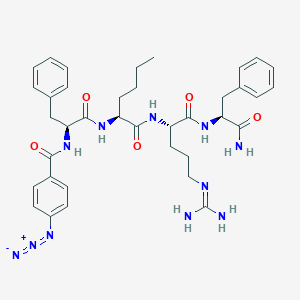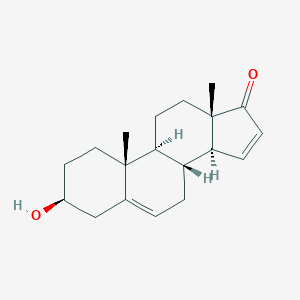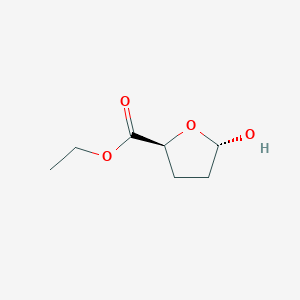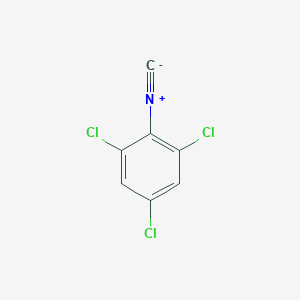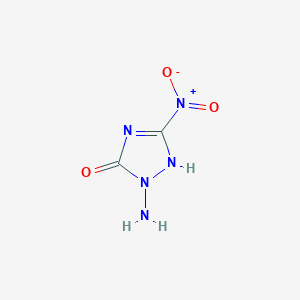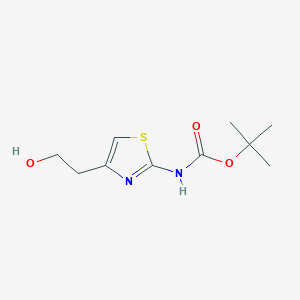
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate, also known as TBETC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBETC is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant genes. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also modulates the expression of various genes involved in lipid metabolism and glucose homeostasis.
Effets Biochimiques Et Physiologiques
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also improves insulin sensitivity and glucose uptake in skeletal muscle cells. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to have a protective effect on the brain by reducing neuroinflammation and oxidative stress. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is stable under normal laboratory conditions and can be stored for long periods of time. However, Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate. One area of research is the development of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate analogs with improved pharmacokinetic properties. Another area of research is the study of the molecular mechanisms underlying the biological effects of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate. Further studies are also needed to investigate the potential use of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate in the treatment of other diseases such as cardiovascular disease and autoimmune disorders. Finally, more research is needed to determine the safety and efficacy of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate in human clinical trials.
Conclusion:
In conclusion, Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is a promising compound with potential therapeutic applications in the treatment of various diseases. Its diverse biological activities make it an attractive target for drug development. The synthesis method of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is relatively straightforward, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate as a therapeutic agent.
Applications De Recherche Scientifique
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been studied for its potential use in the treatment of diabetes and obesity.
Propriétés
Numéro CAS |
147284-02-4 |
|---|---|
Nom du produit |
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate |
Formule moléculaire |
C10H16N2O3S |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-8-11-7(4-5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,12,14) |
Clé InChI |
WTQJMIDRBKCOTM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
Synonymes |
Carbamic acid, [4-(2-hydroxyethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

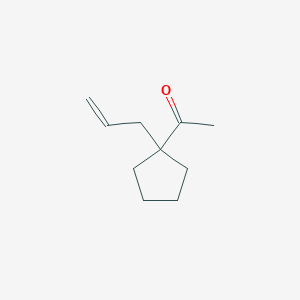
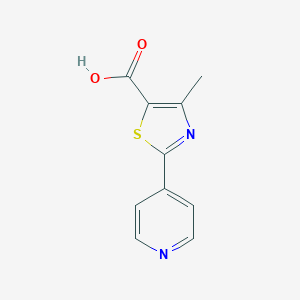
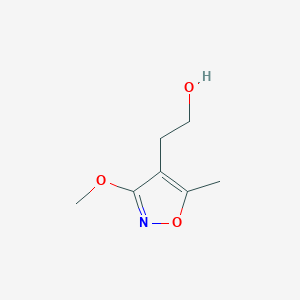

![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
